![molecular formula C14H11BrClNO2S B14205467 N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide CAS No. 823802-36-4](/img/structure/B14205467.png)
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide is a complex organic compound with a molecular formula of C14H11BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide typically involves the reaction of 2-bromo-4-methoxyaniline with 5-chloro-2-mercaptobenzaldehyde in the presence of formic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular thiols and halogenated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromo-4-methoxyphenyl)acetonitrile: Shares the bromo and methoxy substituents but differs in the functional groups attached to the aromatic ring.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: Similar in having bromine and methoxy groups but has a different core structure.
Uniqueness
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide is unique due to the combination of bromine, chlorine, and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research purposes.
Eigenschaften
CAS-Nummer |
823802-36-4 |
|---|---|
Molekularformel |
C14H11BrClNO2S |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
N-[2-(2-bromo-4-methoxyphenyl)sulfanyl-5-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2S/c1-19-10-3-5-13(11(15)7-10)20-14-4-2-9(16)6-12(14)17-8-18/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
UKTUGBPUIMVASL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)SC2=C(C=C(C=C2)Cl)NC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
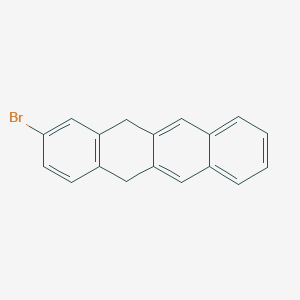
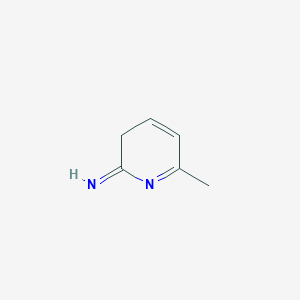
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
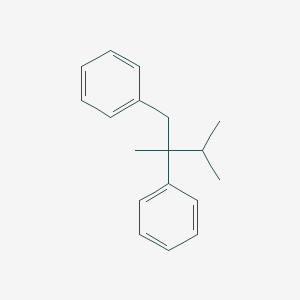
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
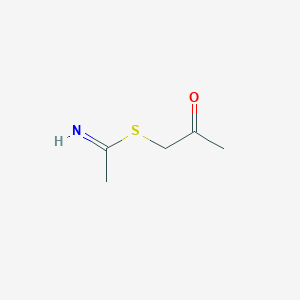
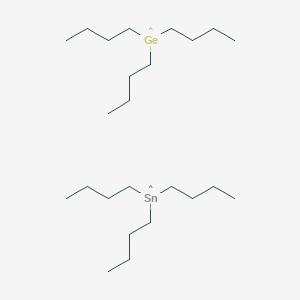
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
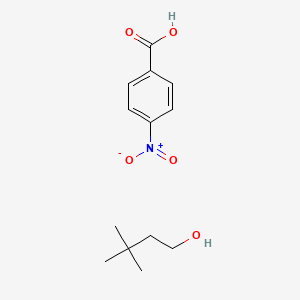
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
